(S)-2-amino-2-methyldec-9-enoic acid chemical properties
(S)-2-amino-2-methyldec-9-enoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-2-amino-2-methyldec-9-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-2-amino-2-methyldec-9-enoic acid is a non-proteinogenic α,α-disubstituted amino acid characterized by a terminal olefinic group. This unique structural combination imparts significant conformational constraints and provides a reactive handle for chemical modification, making it a molecule of interest in peptide design, drug discovery, and materials science. This guide provides a comprehensive analysis of its chemical properties, including its structure, nomenclature, and predicted physicochemical and spectroscopic characteristics. A plausible route for its asymmetric synthesis is detailed, grounded in established methodologies for constructing sterically hindered amino acids. This document serves as a foundational resource for researchers intending to synthesize, characterize, or incorporate this novel amino acid into their work.
Introduction: The Significance of α,α-Disubstituted Unsaturated Amino Acids
α,α-Disubstituted amino acids represent a pivotal class of non-natural building blocks in modern chemical biology and medicinal chemistry. The presence of two substituents on the α-carbon atom introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[1][2] This constraint can stabilize specific secondary structures, such as helices and turns, in peptides, enhancing their biological activity and metabolic stability.[3][4] The incorporation of α-methyl groups, in particular, is known to suppress peptide bond cleavage and can improve pharmacokinetic properties.[2][5]
Furthermore, the presence of an unsaturated alkyl chain, as in (S)-2-amino-2-methyldec-9-enoic acid, offers a versatile platform for further chemical functionalization through reactions such as radical additions, olefin metathesis, or click chemistry.[6] This dual functionality—conformational control and chemical reactivity—positions this amino acid as a valuable tool for developing novel peptides, peptidomimetics, and bioactive compounds.[7][8]
Molecular Structure and Nomenclature
(S)-2-amino-2-methyldec-9-enoic acid is a chiral molecule featuring a quaternary α-carbon, an amino group, a carboxylic acid, a methyl group, and a C8 aliphatic chain with a terminal double bond.
Caption: Chemical structure of (S)-2-amino-2-methyldec-9-enoic acid.
Systematic Nomenclature and Identifiers
Based on the structure and data for its enantiomer, the following identifiers can be assigned to (S)-2-amino-2-methyldec-9-enoic acid[9]:
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-2-methyldec-9-enoic acid |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Canonical SMILES | C=CCCCCCC(N)C(=O)O |
| InChI | InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m0/s1 |
| InChI Key | JWZFECWHKQLRGK-VKHMYHEASA-N |
Proposed Asymmetric Synthesis
The synthesis of sterically hindered α,α-disubstituted amino acids is a challenging endeavor due to the difficulty of forming the quaternary α-carbon stereocenter.[7] Numerous methods have been developed, including the alkylation of amino acid enolate equivalents and Strecker reactions.[3][10] A plausible and efficient pathway for the asymmetric synthesis of (S)-2-amino-2-methyldec-9-enoic acid involves the alkylation of a chiral Schiff base equivalent.
Synthetic Workflow: Asymmetric Alkylation
This proposed protocol is based on well-established methodologies for the asymmetric synthesis of α-alkyl-α-amino acids.
Caption: Proposed asymmetric synthesis workflow.
Detailed Protocol and Mechanistic Rationale
-
Schiff Base Formation: A glycine ester (e.g., tert-butyl glycinate) is condensed with a chiral auxiliary, such as (S)-(-)-2-hydroxy-pinanone. The auxiliary directs the stereochemical outcome of the subsequent alkylation steps.
-
First Alkylation: The Schiff base is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. This enolate is then reacted with an electrophile, 8-bromo-1-octene, to introduce the dec-9-enoyl side chain. The bulky chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
-
Second Alkylation (Methylation): The mono-alkylated intermediate is subjected to a second deprotonation-alkylation sequence using LDA and methyl iodide. This step introduces the α-methyl group, forming the quaternary stereocenter.
-
Hydrolysis and Purification: The resulting α,α-disubstituted Schiff base is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the ester, yielding the target amino acid. Purification can be achieved through ion-exchange chromatography or crystallization.
Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Reference |
| Appearance | White crystalline solid | Typical for amino acids.[11] |
| Melting Point | >200 °C (with decomposition) | High melting points are characteristic of amino acids due to their zwitterionic nature.[11][12] |
| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | The polar amino and carboxyl groups confer aqueous solubility. |
| Optical Rotation | Expected to have a specific rotation of equal magnitude but opposite sign to its (R)-enantiomer. | Enantiomers rotate plane-polarized light in opposite directions. |
| pKa (α-COOH) | ~2.0 - 2.5 | Typical for α-amino acids. |
| pKa (α-NH₃⁺) | ~9.0 - 9.5 | Typical for α-amino acids. |
| Isoelectric Point (pI) | ~5.5 - 6.0 | Calculated as the average of the two pKa values. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized molecule. The expected spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[13][14]
¹H NMR (500 MHz, D₂O, predicted):
-
δ 5.8-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).
-
δ 4.9-5.1 ppm (m, 2H): Terminal vinyl protons (=CH₂).
-
δ 2.0-2.1 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).
-
δ 1.6-1.8 ppm (m, 2H): Protons on the β-carbon (-Cα-CH₂-).
-
δ 1.5 ppm (s, 3H): α-methyl protons (-Cα-CH₃).
-
δ 1.2-1.4 ppm (m, 8H): Methylene protons of the aliphatic chain.
¹³C NMR (125 MHz, D₂O, predicted):
-
δ ~175 ppm: Carboxyl carbon (-COOH).
-
δ ~139 ppm: Vinyl carbon (-CH=CH₂).
-
δ ~115 ppm: Terminal vinyl carbon (=CH₂).
-
δ ~60 ppm: Quaternary α-carbon.
-
δ ~35-40 ppm: Methylene carbons of the aliphatic chain.
-
δ ~22-30 ppm: Methylene carbons of the aliphatic chain.
-
δ ~20 ppm: α-methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3000-3100 | N-H stretch (amino group), C-H stretch (alkene) |
| 2850-2960 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene), N-H bend |
| 1580-1650 | Asymmetric COO⁻ stretch |
| ~1400 | Symmetric COO⁻ stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation information.
-
Electrospray Ionization (ESI+): Expected [M+H]⁺ peak at m/z = 200.16.
-
High-Resolution MS (HRMS): Calculated exact mass for [C₁₁H₂₂NO₂]⁺ is 200.1645.
Potential Applications in Research and Development
The unique structural features of (S)-2-amino-2-methyldec-9-enoic acid make it a promising candidate for several applications:
-
Peptide and Peptidomimetic Design: Its incorporation into peptides can induce helical conformations and enhance proteolytic stability, which is crucial for developing peptide-based therapeutics.[4][5] The α-methyl group can also modulate receptor binding affinity.[2]
-
Drug Discovery: The terminal olefin can be used as a reactive handle for attaching payloads, imaging agents, or for creating covalent inhibitors.[6]
-
Materials Science: The amino acid can be polymerized or grafted onto surfaces via the terminal double bond to create novel biocompatible materials or functionalized surfaces.
Conclusion
(S)-2-amino-2-methyldec-9-enoic acid is a non-proteinogenic amino acid with significant potential in various scientific fields. While direct experimental data is sparse, this guide has provided a comprehensive overview of its predicted chemical properties based on established principles and data from analogous compounds. The proposed synthetic route offers a clear strategy for its preparation, and the detailed spectroscopic and physicochemical data serve as a benchmark for its characterization. As the demand for sophisticated molecular building blocks grows, this α,α-disubstituted unsaturated amino acid stands out as a valuable tool for innovation in chemistry and biology.
References
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Unavailable Source.
- Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.
- Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing.
- Sterically hindered C(alpha, alpha)
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC - PubMed Central.
- (S)-2-Amino-2-methylpent-4-enoic acid. BOC Sciences.
- An In-depth Technical Guide to the Properties of N-methyl
- (R)-2-Amino-2-methyldec-9-enoic acid. Unavailable Source.
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.
- α-Methyl Amino Acids. Enamine.
- (S)-2-Amino-2-methylhept-6-enoic acid. Sigma-Aldrich.
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC - NIH.
- Properties of Amino Acids. Chemistry LibreTexts.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Unavailable Source.
- Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH.
- Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxyl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. (S)-2-Amino-2-methylhept-6-enoic acid | 1011309-61-7 [sigmaaldrich.com]
- 13. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 14. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
